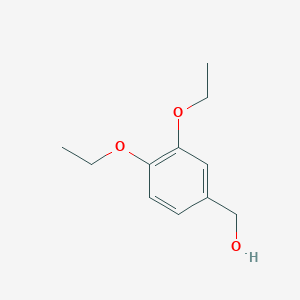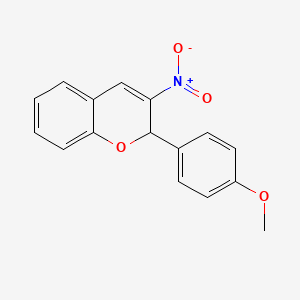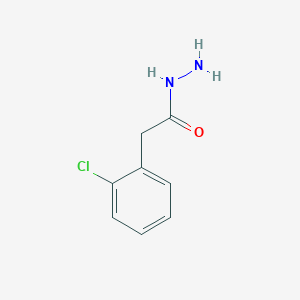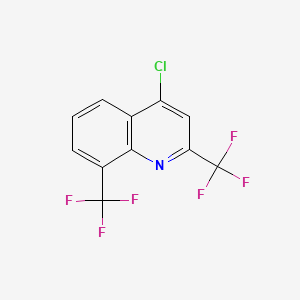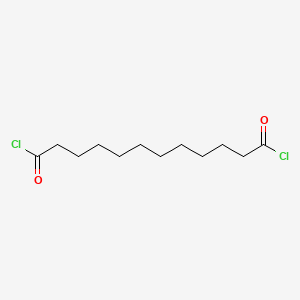
Dodecanedioyl dichloride
Overview
Description
It is a clear yellow to brown liquid with a molecular weight of 267.19 g/mol . This compound is primarily used as an intermediate in organic synthesis and is known for its reactivity due to the presence of two acyl chloride groups.
Preparation Methods
Dodecanedioyl dichloride is typically synthesized from dodecanedioic acid. The most common method involves the reaction of dodecanedioic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions . The reaction proceeds as follows:
C12H22O4+2SOCl2→C12H20Cl2O2+2SO2+2HCl
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Dodecanedioyl dichloride undergoes various chemical reactions, primarily due to the presence of its reactive acyl chloride groups. Some common reactions include:
-
Hydrolysis: : Reacts with water to form dodecanedioic acid and hydrochloric acid.
C12H20Cl2O2+2H2O→C12H22O4+2HCl
-
Aminolysis: : Reacts with amines to form dodecanedioyl diamides.
C12H20Cl2O2+2RNH2→C12H22N2O2+2HCl
-
Alcoholysis: : Reacts with alcohols to form dodecanedioyl diesters.
C12H20Cl2O2+2ROH→C12H22O4+2HCl
These reactions typically require mild to moderate conditions, such as room temperature to 60°C, and may use solvents like dichloromethane or tetrahydrofuran .
Scientific Research Applications
Dodecanedioyl dichloride has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides, polyesters, and other polymers.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including drug candidates and active pharmaceutical ingredients.
Material Science: It is used in the development of advanced materials, such as high-performance coatings and adhesives.
Biological Research: It is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of dodecanedioyl dichloride is primarily based on its ability to form covalent bonds with nucleophiles. The acyl chloride groups react with nucleophilic sites on other molecules, such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively . This reactivity makes it a valuable intermediate in organic synthesis and polymerization reactions.
Comparison with Similar Compounds
Dodecanedioyl dichloride can be compared with other similar compounds, such as:
Adipoyl chloride (C6H8Cl2O2): Used in the synthesis of nylon-6,6 and other polyamides.
Sebacoyl chloride (C10H16Cl2O2): Used in the production of nylon-6,10 and other polymers.
Terephthaloyl chloride (C8H4Cl2O2): Used in the synthesis of polyesters and polyamides.
Compared to these compounds, this compound has a longer carbon chain, which can impart different physical and mechanical properties to the resulting polymers . This makes it unique in applications where longer chain lengths are desirable for flexibility and toughness.
Properties
IUPAC Name |
dodecanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXEPWXNDFGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)Cl)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369805 | |
| Record name | Dodecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4834-98-4 | |
| Record name | Dodecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dodecanedioyl dichloride used in polymer synthesis?
A1: this compound acts as a monomer in polymerization reactions, primarily via interfacial polycondensation. [, , , ] This process involves reacting the dichloride with a suitable diol or diamine at the interface of two immiscible solvents. The chlorine atoms on this compound are replaced by the hydroxyl or amine groups, forming ester or amide linkages, respectively, and creating the polymer backbone. [, , , ]
Q2: What types of polymers can be synthesized using this compound?
A2: The research highlights the synthesis of various polymers:
- Polyesters: this compound reacts with diols like trans-2,2′-dihydroxystilbene to yield polyesters with varying properties, such as melting points and photosensitivity, depending on the diol's structure. []
- Liquid Crystalline Polymers: Combining this compound with monomers like 4,4′-dihydroxy-α,α′-dimethyl benzalazine and specific dyes yields polymers exhibiting liquid crystal phases. These materials have potential applications in electro-optical devices. [, ]
- Polyamides: this compound can be reacted with diamines, including those incorporating oligoaniline units, to create polyamides. These polyamides can exhibit electrochromic properties, making them suitable for applications like displays or smart windows. [, ]
Q3: How does the chain length of the diacid chloride influence the properties of the resulting polyester?
A3: Research on polyesters synthesized from trans-2,2′-dihydroxystilbene and various diacid chlorides, including this compound, indicates a relationship between the diacid chloride's chain length and the polyester's properties. Specifically, as the number of methylene units in the diacid chloride increases (from 4 to 10), the reduced viscosity of the resulting polyester decreases. [] This suggests an influence on the polymer's molecular weight and potentially its physical properties.
Q4: Are there any studies on the environmental impact of this compound or the polymers synthesized from it?
A4: While the provided research focuses on the synthesis and characterization of polymers derived from this compound, it lacks information on its environmental impact and degradation pathways. Further research is needed to assess potential ecotoxicological effects and develop sustainable practices for its use and disposal.
Q5: What analytical techniques are used to characterize polymers synthesized with this compound?
A5: Several analytical techniques are employed to characterize the polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer's structure and composition. [, ]
- Infrared (IR) Spectroscopy: Helps identify functional groups and analyze chemical bonds within the polymer. [, , ]
- Differential Scanning Calorimetry (DSC): Provides information about the polymer's thermal transitions, such as melting point and glass transition temperature. []
- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the synthesized polymers. []
- Static Light Scattering: Used to measure the weight-average molecular weight and size of polymer molecules in solution. []
- UV-Vis Spectroscopy: Helpful for studying the optical properties of polymers, particularly those with chromophores like the stilbene-containing polyesters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B1363032.png)
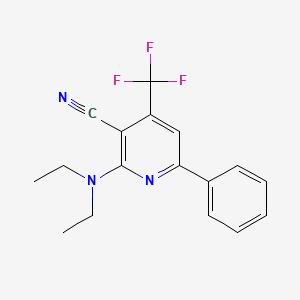
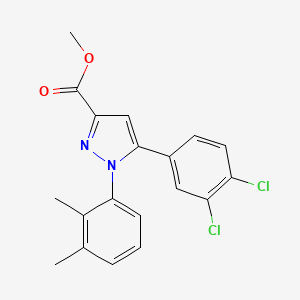
![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)

